7-Bromo-1H-indole-6-carbonitrile
Overview
Description
7-Bromo-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, characterized by a bromine atom at the 7th position and a nitrile group at the 6th position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
The synthesis of 7-Bromo-1H-indole-6-carbonitrile typically involves the bromination of 1H-indole-6-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Bromo-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-1H-indole-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-1H-indole-6-carbonitrile include other brominated indole derivatives and nitrile-containing indoles. These compounds share structural similarities but may differ in their biological activities and applications. For example:
5-Bromo-1H-indole-2-carbonitrile: Another brominated indole with different substitution patterns, leading to distinct properties.
6-Chloro-1H-indole-3-carbonitrile: A chlorinated analogue with unique chemical and biological characteristics
Properties
IUPAC Name |
7-bromo-1H-indole-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGSQPTZBDZHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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